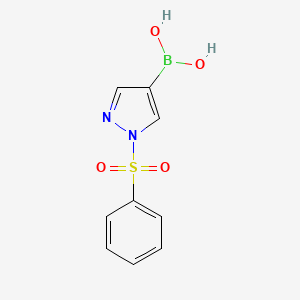

1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid

Description

Significance of Pyrazole (B372694) Derivatives in Organic Synthesis and Drug Discovery Research

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and organic synthesis. nih.govmdpi.com Its derivatives are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.net The pyrazole nucleus is a key component in numerous commercially successful drugs. researchgate.net

The diverse biological activities exhibited by pyrazole derivatives are extensive, including:

Anti-inflammatory orientjchem.org

Anticancer mdpi.com

Antimicrobial orientjchem.org

Antiviral orientjchem.org

Analgesic nih.gov

Antidepressant nih.gov

The metabolic stability and versatile synthetic accessibility of the pyrazole ring make it an attractive template for the design of new therapeutic agents. nih.gov In organic synthesis, pyrazoles serve as versatile building blocks for the construction of more complex molecular architectures. Electrophilic substitution reactions typically occur at the 4-position of the pyrazole ring, making it an ideal location for the introduction of functionalities like a boronic acid group. nih.gov

Table 1: Examples of Commercially Available Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory nih.gov |

| Sildenafil | Erectile dysfunction treatment researchgate.net |

| Rimonabant | Anti-obesity (withdrawn) nih.gov |

| Fipronil | Insecticide mdpi.com |

This table presents a selection of drugs where the pyrazole scaffold is a core structural feature, highlighting its importance in pharmaceutical development.

Fundamental Role of Organoboronic Acids as Synthetic Intermediates and Reagents

Organoboronic acids, characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom, are indispensable tools in modern organic synthesis. researchgate.netresearchgate.net Their prominence is largely due to their unique combination of stability, low toxicity, and versatile reactivity. researchgate.netfrontierspecialtychemicals.com They are generally stable to air and moisture, easy to handle, and compatible with a wide array of functional groups, making them highly valuable as synthetic intermediates. researchgate.netfrontierspecialtychemicals.com

The most significant application of organoboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. frontierspecialtychemicals.comorganic-chemistry.org This reaction forms a carbon-carbon bond by coupling a boronic acid with an organic halide or triflate, a process fundamental to the synthesis of biaryls, polyaryls, and other complex molecules relevant to pharmaceuticals, agrochemicals, and materials science. rsc.org

Beyond the Suzuki-Miyaura coupling, organoboronic acids participate in a variety of other chemical transformations:

Chan-Lam Coupling: Formation of carbon-heteroatom bonds.

Petasis Reaction: A multicomponent reaction to form amines and amides.

Carbonyl Addition Reactions: Acting as nucleophiles to form alcohols. researchgate.net

The boronic acid group can also function as a Lewis acid catalyst for various organic transformations, including condensations and acylations. nih.govacs.org This dual role as both a key reagent in coupling reactions and a potential catalyst underscores the fundamental importance of organoboronic acids in synthetic chemistry. nih.gov

Table 2: Key Properties and Applications of Organoboronic Acids

| Property | Description | Key Application |

|---|---|---|

| Stability | Generally stable to air and moisture, often crystalline solids. frontierspecialtychemicals.com | Ease of handling and storage. |

| Low Toxicity | Considered to have low inherent toxicity compared to other organometallic reagents. researchgate.net | "Green chemistry" applications, pharmaceutical synthesis. |

| Functional Group Tolerance | Compatible with a wide range of functional groups. researchgate.net | Synthesis of complex, highly functionalized molecules. |

| Reactivity | Versatile reactivity in transition-metal-catalyzed reactions. frontierspecialtychemicals.com | Suzuki-Miyaura cross-coupling. organic-chemistry.org |

This interactive table summarizes the advantageous properties of organoboronic acids that make them essential reagents in modern organic synthesis.

Contextual Overview of N-Sulfonylated Pyrazolylboronic Acids in Modern Chemical Science

The specific compound, 1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid, belongs to the subclass of N-sulfonylated heteroaryl boronic acids. The introduction of a phenylsulfonyl group onto the nitrogen atom of the pyrazole ring has significant chemical implications. The sulfonyl group is a strong electron-withdrawing group, which can influence the electronic properties of the pyrazole ring and the reactivity of the attached boronic acid.

In the context of Suzuki-Miyaura coupling, the N-sulfonyl group serves several potential roles:

Protecting Group: The acidic N-H proton of an unprotected pyrazole can sometimes interfere with catalytic cycles in cross-coupling reactions by reacting with the basic conditions or the metal catalyst. nih.gov The phenylsulfonyl group protects this position, preventing such side reactions and potentially improving reaction yields and scope.

Modulation of Reactivity: By withdrawing electron density, the sulfonyl group can alter the nucleophilicity of the pyrazole ring and the efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle.

Synthetic Handle: The C–S bond of a sulfonyl group can, under certain conditions, be activated for cross-coupling reactions, offering an alternative reaction site to the C–B bond. cdnsciencepub.com

While detailed research findings specifically on this compound are not extensively published, its structure suggests it is designed as a stable, reactive intermediate for use in Suzuki-Miyaura cross-coupling reactions. The combination of the synthetically versatile pyrazole core, the powerful C-C bond-forming capability of the boronic acid, and the modulating/protecting nature of the N-phenylsulfonyl group makes it a valuable building block for constructing complex, biologically active molecules in medicinal chemistry and functional materials in materials science.

Table 3: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1201643-89-1 chemsrc.com |

| Molecular Formula | C₉H₉BN₂O₄S chemsrc.com |

| Molecular Weight | 252.05 g/mol |

This table provides basic identification and property data for the subject compound.

Properties

IUPAC Name |

[1-(benzenesulfonyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O4S/c13-10(14)8-6-11-12(7-8)17(15,16)9-4-2-1-3-5-9/h1-7,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMQYXNCYUQUJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)S(=O)(=O)C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 Phenylsulfonyl 1h Pyrazol 4 Ylboronic Acid and Its Derivatives

Direct Boronation Strategies for Pyrazole (B372694) Rings

Direct C-H borylation of pyrazole rings can be challenging due to the electronic nature of the heterocycle and the potential for multiple reactive sites. Therefore, strategies that activate a specific position through metalation prior to quenching with a boron electrophile are predominantly employed.

Regioselective Lithiation-Boronation Protocols for 1H-Pyrazole Systems

The regioselective lithiation of the pyrazole ring is a critical step in the synthesis of specifically substituted pyrazole boronic acids. researchgate.netresearchgate.net The outcome of the lithiation is highly dependent on the substituent at the N1 position and the reaction conditions. For N-alkylpyrazoles, such as 1-methylpyrazole, reaction with n-butyllithium (n-BuLi) can lead to different products based on kinetic versus thermodynamic control. Under kinetically controlled conditions, deprotonation occurs at the methyl group, while thermodynamically controlled conditions favor deprotonation at the C5 position of the pyrazole ring. nih.gov

For the synthesis of 4-substituted pyrazoles, direct deprotonation at the C4 position is generally not favored due to its lower acidity compared to the C5 position. Therefore, this strategy is more commonly applied to precursors that have been pre-functionalized to direct lithiation to the desired carbon. The process involves treating the pyrazole derivative with a strong organolithium base at low temperatures, followed by the addition of a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, to introduce the boron moiety. a2bchem.combris.ac.uk Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.

Halogen-Lithium Exchange Reactions and Subsequent Boronation

A more reliable and widely used method for the regioselective synthesis of pyrazole-4-boronic acids is the halogen-lithium exchange reaction. researchgate.net This protocol begins with a 4-halogenated pyrazole, typically 4-bromo or 4-iodo-1-(phenylsulfonyl)-1H-pyrazole. The 4-bromo derivative is often preferred due to its accessibility and reactivity.

The process involves treating the 4-halopyrazole with an alkyllithium reagent, such as n-butyllithium or sec-butyllithium, at very low temperatures (typically -78 °C or below) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). a2bchem.comgoogle.com The halogen-lithium exchange is a rapid process that generates a highly reactive 4-lithiopyrazole intermediate. This intermediate is then quenched in situ with a boron electrophile, most commonly a trialkyl borate like triisopropyl borate or trimethyl borate. a2bchem.comgoogle.com The resulting boronate ester is then hydrolyzed to the boronic acid upon aqueous workup. This method offers excellent regiocontrol, as the position of borylation is dictated by the initial position of the halogen atom. nih.gov

A representative reaction scheme is as follows:

Halogen-Lithium Exchange: 4-Bromo-1-(phenylsulfonyl)-1H-pyrazole is reacted with n-BuLi at -78 °C.

Boronation: The resulting 4-lithiated pyrazole is treated with triisopropyl borate.

Hydrolysis: The reaction is quenched with an aqueous acid to yield 1-(phenylsulfonyl)-1H-pyrazol-4-ylboronic acid.

This strategy has proven effective for a variety of N-substituted pyrazoles and is adaptable for large-scale synthesis. a2bchem.com

Directed ortho-Metalation (DoM) Strategies in the Synthesis of N-Heteroaryl Boronic Acids

Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org

In the context of N-substituted heterocycles, the substituent on the nitrogen atom can act as a DMG. For 1-(phenylsulfonyl)-1H-pyrazole, the sulfonyl group is a potential DMG. However, the geometry of the pyrazole ring and the electronic influence of the sulfonyl group typically direct lithiation to the C5 position, which is ortho to the N1 atom to which the directing group is attached. nih.gov While this is highly effective for synthesizing pyrazole-5-boronic acids, it is not a direct route to the C4-isomer.

Therefore, the application of DoM for the synthesis of the target compound would likely be indirect, possibly involving the synthesis of a C5-functionalized intermediate that could then be elaborated to the desired C4-boronic acid through subsequent steps. For instance, a DoM approach could be used to introduce a functional group at the C5 position of a different pyrazole precursor, which then influences a subsequent reaction at the C4 position.

Synthesis of this compound via One-Pot Procedures

One-pot procedures are highly desirable in chemical synthesis as they improve efficiency, reduce waste, and minimize purification steps. For the preparation of this compound and its derivatives, one-pot syntheses based on the halogen-lithium exchange pathway have been developed. google.comnih.gov

In a typical one-pot protocol, the 4-bromo-1-(phenylsulfonyl)-1H-pyrazole starting material and the trialkyl borate are mixed in the reaction solvent (e.g., THF) before the addition of the organolithium reagent at low temperature. nih.gov This "in-situ quench" method ensures that the highly reactive 4-lithiopyrazole intermediate is trapped by the borate ester as soon as it is formed, which can minimize side reactions.

Furthermore, some procedures extend the one-pot synthesis to include the formation of more stable boronic esters. For example, after the formation of the initial boronate complex, pinacol (B44631) can be added to the reaction mixture to directly form the this compound pinacol ester, bypassing the isolation of the free boronic acid. a2bchem.comgoogle.com

Preparation of Boronic Ester Derivatives (e.g., Pinacol Esters) for Enhanced Stability and Reactivity

Boronic acids are known to undergo dehydration to form boroxines and can be prone to decomposition or protodeboronation under certain conditions. To enhance stability for storage, purification, and subsequent reactions, they are frequently converted into boronic esters. researchgate.net The most common and stable derivatives are the pinacol esters. researchgate.neta2bchem.com

The synthesis of this compound pinacol ester can be achieved through several routes:

From the Boronic Acid: The isolated this compound can be esterified by reacting it with pinacol in a suitable solvent, often with azeotropic removal of water.

Directly from the Lithiated Intermediate: A more efficient method involves quenching the 4-lithiopyrazole intermediate, generated via halogen-lithium exchange, directly with a pinacol borate reagent such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (i-PrOBpin). nih.gov

One-Pot Halogen-Lithium Exchange/Borylation/Esterification: As described previously, a one-pot reaction starting from the 4-halopyrazole can be performed where, after the initial reaction with a trialkyl borate, pinacol is added to the mixture to form the stable ester derivative. a2bchem.comgoogle.com

These pinacol esters are typically stable, crystalline solids that are easily purified by chromatography or crystallization and are highly effective reagents in cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.net

| Property | This compound | This compound pinacol ester |

|---|---|---|

| Stability | Moderate; can form boroxines upon dehydration | High; generally stable to air and moisture, long shelf-life researchgate.netresearchgate.net |

| Purification | Can be challenging; often used crude | Typically a crystalline solid, easier to purify via chromatography or recrystallization a2bchem.com |

| Handling | Standard laboratory handling | Easier to handle and weigh accurately due to solid nature and stability |

| Reactivity in Cross-Coupling | Effective, but requires base activation | Highly effective, often provides better yields and cleaner reactions a2bchem.com |

Design and Functionalization of 1-(Phenylsulfonyl)-1H-pyrazole Precursors

The synthesis of the target boronic acid is critically dependent on the availability of a suitable precursor, namely 1-(phenylsulfonyl)-1H-pyrazole, which must then be functionalized at the C4 position. The synthesis of this precursor can be approached in two primary ways:

Sulfonylation of a Pre-formed Pyrazole: This involves the reaction of 1H-pyrazole with benzenesulfonyl chloride in the presence of a base. This is a common method for preparing N-sulfonylated heterocycles. researchgate.net To achieve the desired 4-bromo precursor for halogen-lithium exchange, the resulting 1-(phenylsulfonyl)-1H-pyrazole would need to undergo regioselective bromination at the C4 position.

Cyclization Strategies to Form the Pyrazole Ring: Various methods exist for constructing the pyrazole core. nih.gov A relevant strategy would involve the cyclization of a precursor that already contains the phenylsulfonyl group. For instance, the reaction of a sulfonyl hydrazine (B178648) (e.g., benzenesulfonohydrazide) with a suitable 1,3-dicarbonyl compound or its equivalent can lead to the formation of the 1-sulfonyl-1H-pyrazole ring. researchgate.net By choosing a 1,3-dicarbonyl precursor that is substituted at the C2 position (which becomes the C4 position of the pyrazole), a functional group can be incorporated that either is a halogen or can be converted to one.

| Strategy | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Route A: Post-Sulfonylation Functionalization | 1. Sulfonylation of 1H-pyrazole with PhSO₂Cl. 2. Regioselective bromination at C4. | Utilizes simple starting materials. | Controlling regioselectivity during bromination can be difficult; may yield mixtures of isomers. |

| Route B: Cyclization with a Functionalized Precursor | 1. Synthesis of a C2-functionalized 1,3-dicarbonyl compound. 2. Cyclocondensation with benzenesulfonohydrazide. | Excellent control of regiochemistry. | Requires synthesis of a more complex dicarbonyl starting material. researchgate.netnih.gov |

Once the 4-bromo-1-(phenylsulfonyl)-1H-pyrazole precursor is obtained, it serves as the direct entry point for the halogen-lithium exchange and borylation sequence to produce the target compound.

Reactivity Profiles and Mechanistic Investigations of 1 Phenylsulfonyl 1h Pyrazol 4 Ylboronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid is a valuable heterocyclic building block in organic synthesis, primarily utilized for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The electron-withdrawing phenylsulfonyl group on the pyrazole (B372694) nitrogen atom modulates the electronic properties of the pyrazole ring, influencing its reactivity in these transformations. The most significant application of this reagent is in the Suzuki-Miyaura reaction, which allows for the straightforward synthesis of 4-aryl- and 4-heteroaryl-1-(phenylsulfonyl)pyrazoles. These structures are of interest in medicinal chemistry and materials science. The reaction typically involves the coupling of the boronic acid with a variety of organic halides or pseudohalides (such as triflates) in the presence of a palladium catalyst and a base.

The Suzuki-Miyaura coupling stands as one of the most robust and versatile methods for C-C bond formation. In this context, this compound serves as the organoboron nucleophile, capable of reacting with a wide array of sp²-hybridized carbon electrophiles. While extensive studies detailing the full substrate scope specifically for this compound are not deeply cataloged in dedicated publications, the well-established scope of the Suzuki-Miyaura reaction allows for informed predictions. The reaction is expected to proceed efficiently with various aryl and heteroaryl halides (iodides, bromides, and chlorides) as well as triflates. The reactivity of the halide partner generally follows the order I > Br > Cl.

Studies on similar N-protected 4-bromopyrazoles have demonstrated successful coupling with a range of arylboronic acids, suggesting that the reverse reaction—coupling this compound with aryl halides—is equally feasible. For instance, the coupling of N-protected 4-bromopyrazoles has been successfully achieved with phenylboronic acid, 4-methoxyphenylboronic acid, and 3-chlorophenylboronic acid, indicating a tolerance for both electron-donating and electron-withdrawing substituents on the coupling partner. nii.ac.jp

The efficiency and outcome of the Suzuki-Miyaura coupling are critically dependent on the choice of the palladium catalyst and the associated ligands. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For the coupling of pyrazole derivatives, a variety of catalyst systems have been proven effective. While a specific system optimized for this compound is not prominently reported, data from related pyrazole couplings provide a strong basis for catalyst selection. Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). These are typically used in conjunction with phosphine (B1218219) ligands.

The choice of ligand is crucial. Simple, less bulky ligands like triphenylphosphine (B44618) (PPh₃) can be effective in some cases, often requiring higher temperatures. mdpi.com However, for more challenging couplings, particularly with less reactive aryl chlorides or sterically hindered substrates, more sophisticated ligands are required. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, have been shown to promote high yields in the coupling of other N-heterocyclic halides and boronic acids, often under milder conditions. nih.gov Research on the site-selective coupling of 4-bromopyrazol-5-yl triflates has underscored the determinative role of the ligand, where the selection between different phosphine ligands can switch the reaction site, demonstrating their profound impact on selectivity and reactivity. nih.gov

| Catalyst System | Typical Substrates | General Observations | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | Aryl Bromides, Aryl Iodides | A classic, widely used catalyst. May require higher temperatures (80-100 °C). | mdpi.com |

| Pd(OAc)₂ / SPhos | Aryl Chlorides, Aryl Bromides | Highly active system enabling reactions at lower temperatures and catalyst loadings. Effective for heteroaryl couplings. | nih.gov |

| Pd₂(dba)₃ / XPhos | Sterically Hindered Aryl Halides | Excellent for challenging substrates, provides high turnover numbers. | nih.gov |

| PdCl₂(dppf) | Functionalized Aryl Halides | Often used in couplings tolerating a wide range of functional groups. | nih.gov |

The presence of a base is indispensable for the Suzuki-Miyaura reaction to proceed. The primary role of the base is to activate the boronic acid for the crucial transmetalation step. wikipedia.org In the absence of a base, the transfer of the organic group from boron to the palladium center is extremely slow. The mechanism of activation involves the interaction of the base (e.g., hydroxide (B78521) or carbonate) with the Lewis acidic boronic acid to form a more nucleophilic tetra-coordinate boronate species [R-B(OH)₃]⁻. researchgate.netdeepdyve.com This anionic boronate complex is significantly more reactive towards transmetalation with the arylpalladium(II) halide intermediate (Ar-Pd-X) than the neutral boronic acid. researchgate.netdeepdyve.com

| Base | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Na₂CO₃ | Aqueous solvent mixtures (e.g., Dioxane/H₂O) | A common and cost-effective choice for reactive substrates like aryl bromides. | nih.gov |

| K₂CO₃ | Aqueous or anhydrous conditions | Slightly stronger and more soluble than Na₂CO₃, offering broader applicability. | mdpi.com |

| K₃PO₄ | Anhydrous solvents (e.g., Dioxane, Toluene) | A strong base often used for coupling less reactive aryl chlorides and for substrates sensitive to hydrolysis. | mdpi.comnih.gov |

| Cs₂CO₃ | Anhydrous solvents (e.g., Dioxane) | A highly effective but more expensive base, known for promoting difficult couplings due to the high solubility of caesium salts. | researchgate.net |

A major advantage of the Suzuki-Miyaura coupling is its exceptional functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive use of protecting groups. When coupling this compound, the reaction is expected to be compatible with a wide variety of functional groups on the aryl or heteroaryl halide partner.

The N-phenylsulfonyl group on the pyrazole is robust and stable under typical Suzuki conditions. On the coupling partner, both electron-rich and electron-poor aryl halides are generally effective. The reaction tolerates functional groups such as ethers, esters, ketones, amides, nitriles, and even nitro groups, although optimization of reaction conditions may be necessary for sensitive substrates. Steric hindrance near the coupling site on either partner can slow the reaction, potentially requiring higher temperatures, longer reaction times, or the use of more active catalyst systems featuring bulky phosphine ligands. nih.gov

The table below, compiled from studies on related pyrazole systems, illustrates the potential scope and functional group compatibility for couplings involving a pyrazole core.

| Aryl Halide Partner | Product Type | Observed Yield | Reference |

|---|---|---|---|

| 4-Bromoanisole | Electron-rich biaryl | Good to Excellent | mdpi.com |

| 4-Bromobenzonitrile | Electron-poor biaryl (nitrile tolerated) | Excellent | nih.gov |

| 3-Bromoacetophenone | Ketone-functionalized biaryl | Good | mdpi.com |

| 2-Chlorotoluene | Sterically hindered biaryl | Good (with active catalyst) | nih.gov |

| 3-Bromopyridine | Heteroaryl-pyrazole | Good | nih.gov |

While the Suzuki-Miyaura coupling is highly efficient, several competing side reactions can lower the yield of the desired product. These include homocoupling of the boronic acid or the aryl halide and, most significantly, protodeboronation of the organoboron reagent. Careful selection of reaction conditions is essential to minimize these undesired pathways and maximize the efficiency of the cross-coupling protocol.

Protodeboronation is the undesired cleavage of the carbon-boron bond, where the boryl group is replaced by a hydrogen atom from a proton source (typically water or solvent), leading to the formation of 1-(phenylsulfonyl)-1H-pyrazole and consuming the boronic acid. ed.ac.uk Heteroarylboronic acids, particularly those with electron-deficient rings or certain substitution patterns, can be especially prone to this decomposition pathway. researchgate.net

The rate of protodeboronation is highly dependent on factors such as temperature, pH, and reaction time. ed.ac.uk The reaction is often catalyzed by the palladium complex itself or promoted by the basic conditions required for the coupling reaction. The mechanism can be complex, but it generally occurs faster at elevated temperatures and with prolonged exposure to aqueous basic media.

Several strategies can be employed to mitigate protodeboronation:

Use of Highly Active Catalysts: Employing catalyst systems with high turnover rates (e.g., those with bulky, electron-rich phosphine ligands) can accelerate the desired cross-coupling reaction to such an extent that it outcompetes the slower protodeboronation side reaction.

Anhydrous Conditions: Minimizing the amount of water in the reaction by using anhydrous solvents and bases (like K₃PO₄ or CsF) can suppress protodeboronation, although trace amounts of water are often beneficial for the activation of the boronic acid.

Use of Boronic Esters: Boronic acids can be converted to more stable derivatives, such as pinacol (B44631) esters or N-methyliminodiacetic acid (MIDA) boronates. These esters are generally more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, keeping its instantaneous concentration low and thus minimizing decomposition. researchgate.net

Temperature and Time Control: Running the reaction at the lowest possible temperature and for the shortest time necessary for completion can significantly reduce the extent of protodeboronation.

By carefully optimizing these parameters, the impact of protodeboronation can be effectively managed, ensuring an efficient synthesis of the desired 4-substituted pyrazole products.

Consideration of Competing Reactions in Cross-Coupling Protocols

Suppression of Homocoupling Pathways

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a significant side reaction is the homocoupling of the boronic acid reagent to form a symmetrical biaryl dimer. acs.org For this compound, this would result in the formation of 1,1'-bis(phenylsulfonyl)-1H,1'H-4,4'-bipyrazole. This impurity can be difficult to separate from the desired product, making its suppression a critical aspect of process optimization. acs.org

The primary mechanism for homocoupling involves the reaction between a Pd(II) species and the boronic acid. acs.org Therefore, strategies to suppress this pathway focus on minimizing the concentration of free Pd(II) in the reaction mixture and excluding oxygen, which can promote the formation of Pd(II) from Pd(0). acs.orgresearchgate.net

Several effective methods have been developed to control the formation of homocoupling byproducts:

Addition of Mild Reducing Agents: The introduction of a mild reducing agent, such as potassium formate, helps to maintain the palladium catalyst in its active Pd(0) oxidation state. researchgate.netresearchgate.net This minimizes the amount of Pd(II) available to participate in the homocoupling side reaction without causing significant reduction of the oxidative addition product. researchgate.net

Rigorous Deoxygenation: Oxygen can promote the oxidative dimerization of boronic acids and also reoxidize the active Pd(0) catalyst to the Pd(II) state, which facilitates homocoupling. acs.org Therefore, the rigorous exclusion of dissolved oxygen from the reaction mixture is crucial. acs.org An efficient and practical method for achieving this on a large scale is a subsurface sparge with an inert gas like nitrogen prior to the introduction of the catalyst. acs.orgresearchgate.net

Use of Heterogeneous Catalysts: Employing a heterogeneous catalyst, such as palladium black, can simplify the control strategy. researchgate.net The solid catalyst can be easily separated from the product solution via filtration, which also aids in the near-quantitative removal of palladium from the final product. acs.orgresearchgate.net

The following table summarizes key strategies and their mechanistic basis for suppressing the homocoupling of boronic acids.

| Suppression Strategy | Reagent/Condition | Mechanism of Action | Reference |

|---|---|---|---|

| Reduction of Pd(II) | Potassium Formate | Acts as a mild reducing agent to keep the catalyst in the Pd(0) state, minimizing free Pd(II) that causes homocoupling. | researchgate.netresearchgate.net |

| Exclusion of Oxygen | Nitrogen Subsurface Sparge | Removes dissolved oxygen, which can reoxidize Pd(0) to Pd(II) and participate in oxidative dimerization. | acs.orgresearchgate.net |

| Catalyst Choice | Palladium Black (Heterogeneous) | Simplifies catalyst separation and control over palladium species in solution. | researchgate.net |

By implementing a combination of these process modifications, the formation of the homocoupling dimer can be nearly completely excluded, ensuring a higher yield and purity of the desired cross-coupled product. acs.orgresearchgate.net

Investigation of Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Cu-promoted C-O and C-N coupling)

Beyond palladium-catalyzed C-C bond formation, this compound is a viable substrate for other important transition metal-catalyzed reactions, most notably copper-promoted C-O and C-N cross-coupling, often referred to as the Chan-Lam or Chan-Evans-Lam (CEL) coupling. nih.govnih.gov This reaction provides a powerful and complementary method to the Buchwald-Hartwig amination for forming aryl carbon-heteroatom bonds. organic-chemistry.org

The Chan-Lam coupling typically involves the reaction of a boronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or, relevantly, an N-H containing heterocycle. organic-chemistry.org The reaction is generally catalyzed by copper(II) salts, like Cu(OAc)₂, and can often be performed under mild conditions, at room temperature, and open to the air, which serves as the terminal oxidant. organic-chemistry.orgasianpubs.org

The general mechanism is believed to involve:

Coordination of the N-H or O-H substrate to the Cu(II) center.

Transmetalation of the aryl group from the boronic acid to the copper center.

Reductive elimination from the resulting copper intermediate to form the C-N or C-O bond and a Cu(0) species.

Re-oxidation of Cu(0) back to the active Cu(II) catalyst by an oxidant, often atmospheric oxygen. organic-chemistry.org

For a substrate like this compound, this methodology opens pathways to couple the pyrazole ring to various nucleophiles. For instance, N-arylation of other nitrogen-containing heterocyles or the formation of aryl ethers can be envisioned. Research on the copper-catalyzed C-N coupling of arylboronic acids with various azoles, including pyrazoles and imidazoles, has demonstrated the utility of this reaction. nih.govresearchgate.net For example, N-acylpyrazoles have been successfully coupled with arylboronic acids using a copper catalyst under neutral, ligand-free conditions. researchgate.net Similarly, the coupling of 3(5)-nitro-1H-pyrazole with various arylboronic acids proceeds in good yields with a copper catalyst. nih.gov

The table below presents representative conditions for copper-catalyzed C-N coupling reactions involving pyrazole-like substrates and boronic acids.

| Substrates | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-Acylpyrazole + Arylboronic Acid | Cu(OAc)₂ | Toluene, 80 °C | N-Aryl-N-acylpyrazole | researchgate.net |

| 3(5)-Nitro-1H-pyrazole + Phenylboronic Acid | Cu(OAc)₂ | Methanol, Reflux, Air | 3-Nitro-1-phenyl-1H-pyrazole | nih.gov |

| Sulfonyl Azide + Arylboronic Acid | CuCl | Methanol, Room Temp, Air | N-Arylsulfonamide | organic-chemistry.org |

| Pyrazole + Phenylboronic Acid | Cu(OAc)₂ / TEA | Methanol, Room Temp, Air | N-Phenylpyrazole | asianpubs.org |

These examples highlight the potential of this compound to participate in copper-catalyzed C-N and C-O bond-forming reactions, expanding its synthetic utility beyond Suzuki-Miyaura coupling.

Non-Catalytic Reactions of the Boronic Acid Moiety

While primarily utilized in transition metal-catalyzed cross-coupling, the boronic acid moiety of this compound can also participate in non-catalytic reactions. The most common and synthetically relevant of these is the reversible formation of boronic esters through condensation with diols. researchgate.net

This reaction involves the dehydration of the boronic acid and a 1,2- or 1,3-diol to form a five- or six-membered cyclic boronate ester, respectively. researchgate.net The reaction is typically driven to completion by removing the water formed, often through azeotropic distillation or the use of a dehydrating agent. This esterification is a fundamental reaction of boronic acids and is widely used for several purposes:

Protection: The boronate ester can serve as a protecting group for the boronic acid, enhancing its stability and modifying its reactivity. Pinacol esters, formed with pinacol (2,3-dimethyl-2,3-butanediol), are particularly common due to their high stability and crystallinity, which facilitates purification. google.com

Purification: The conversion to a stable ester like the pinacol derivative allows for easier purification of the organoboron compound by chromatography or crystallization. The free boronic acid can then be regenerated by hydrolysis.

Chiral Auxiliaries: Reaction with chiral diols can be used to resolve racemic boronic acids or to induce stereoselectivity in subsequent reactions.

Another potential, though less common, area of non-catalytic reactivity for a molecule like this compound involves the pyrazole ring itself. Certain substituted pyrazoles, particularly 4H-pyrazoles, can act as dienes in Diels-Alder cycloaddition reactions. mit.edu This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.com While the 1H-pyrazole tautomer is aromatic and generally unreactive as a Diels-Alder diene, specific substitution patterns or tautomerization to a less stable form could potentially enable such reactivity, although this is more speculative for the title compound without specific experimental evidence.

Mechanistic Studies on the Boron-Carbon Bond Formation and Cleavage

Boron-Carbon Bond Formation:

The synthesis of this compound involves the formation of a stable boron-carbon bond at the C4 position of the pyrazole ring. Several established methods for creating aryl-boron bonds are applicable here, with the mechanism depending on the chosen synthetic route. nih.gov

Lithiation-Borylation: A common and effective strategy involves the regioselective lithiation of a suitably protected 4-halopyrazole precursor, followed by quenching the resulting organolithium species with a boron electrophile. researchgate.netvulcanchem.com

Mechanism: The process begins with a halogen-lithium exchange reaction, typically using an alkyllithium reagent like n-butyllithium at low temperature (-78 °C), on a substrate such as 4-bromo-1-(phenylsulfonyl)-1H-pyrazole. This forms a highly nucleophilic pyrazol-4-yl-lithium intermediate. This intermediate then attacks the electrophilic boron atom of a trialkyl borate (B1201080), such as triisopropyl borate, forming a lithium borate "ate" complex. Subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid. researchgate.netnih.gov

Palladium-Catalyzed Borylation: An alternative, powerful method is the palladium-catalyzed cross-coupling of a 4-halopyrazole with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). google.com

Mechanism: This reaction follows a catalytic cycle similar to the Suzuki-Miyaura coupling. It starts with the oxidative addition of the 4-halopyrazole to a Pd(0) catalyst. This is followed by transmetalation with the diboron reagent. Finally, reductive elimination occurs, regenerating the Pd(0) catalyst and yielding the pyrazole-4-boronic acid pinacol ester, which can then be hydrolyzed to the boronic acid. google.com

Boron-Carbon Bond Cleavage:

The primary utility of this compound in synthesis is derived from the selective cleavage of its boron-carbon bond in cross-coupling reactions.

Transmetalation in Suzuki-Miyaura Coupling: The key step where the B-C bond is cleaved is the transmetalation phase of the catalytic cycle.

Mechanism: After the oxidative addition of an aryl halide (Ar-X) to the Pd(0) catalyst forms an Ar-Pd(II)-X complex, the boronic acid (or more accurately, a boronate species formed by reaction with a base) coordinates to the palladium center. The organic group from the boron atom (the 1-(phenylsulfonyl)-1H-pyrazol-4-yl moiety) is then transferred to the palladium, displacing the halide or other ligand. This step forms a diorganopalladium(II) intermediate (Ar-Pd(II)-Ar') and cleaves the original B-C bond. This intermediate then undergoes reductive elimination to form the new C-C bond of the biaryl product and regenerate the Pd(0) catalyst.

Transmetalation in Chan-Lam Coupling: A similar B-C bond cleavage via transmetalation occurs in copper-catalyzed reactions.

Mechanism: In the Chan-Lam reaction, the aryl group of the boronic acid is transferred from boron to a Cu(II) center that is also coordinated to the heteroatom nucleophile (N-H or O-H). organic-chemistry.org This transmetalation step is crucial for bringing the two coupling partners together on the metal center before reductive elimination forms the final C-N or C-O bond. organic-chemistry.org

Advanced Research Applications in Organic Synthesis

Construction of Complex Heterobiaryl and Polyheterocyclic Architectures

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the construction of biaryl and heterobiaryl structures. libretexts.orgorganic-chemistry.org 1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid is an excellent coupling partner in such reactions, allowing for the introduction of the 1-(phenylsulfonyl)pyrazol-4-yl moiety into various aromatic and heteroaromatic systems.

The general applicability of pyrazole (B372694) boronic acids in Suzuki-Miyaura couplings has been well-documented. For instance, various substituted aryl and heteroaryl pyrazoles have been synthesized by coupling the corresponding bromo- or chloropyrazoles with a range of boronic acids. nih.gov Conversely, pyrazole boronic acids can be coupled with a variety of aryl and heteroaryl halides to generate complex heterobiaryl structures. The reaction conditions for these couplings are typically mild and tolerant of a wide range of functional groups. researchgate.net

A typical Suzuki-Miyaura coupling reaction involving a pyrazole boronic acid is depicted in the table below:

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| Pyrazole Boronic Acid | Aryl/Heteroaryl Halide | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Aryl/Heteroaryl Pyrazole |

While specific examples detailing the use of this compound in the synthesis of highly complex, polyheterocyclic architectures are not extensively reported in readily available literature, the established reactivity of analogous pyrazole boronic acids suggests its significant potential in this area. The phenylsulfonyl group can serve as a control element, influencing the electronic properties and reactivity of the pyrazole ring, and can also be a site for further functionalization.

Regioselective Functionalization of Pyrazole Core Structures

The regioselective functionalization of heterocyclic compounds is a critical challenge in organic synthesis. The use of boronic acids has provided a powerful tool for achieving high regioselectivity. In the context of pyrazoles, derivatization at specific positions is crucial for tuning their biological and physical properties.

While the direct use of this compound to functionalize an existing pyrazole core is not the primary application, the synthesis of this boronic acid itself relies on the regioselective functionalization of the pyrazole ring. The introduction of the boronic acid group at the 4-position of the 1-(phenylsulfonyl)pyrazole is a key step that enables its subsequent reactions.

Furthermore, the 1-(phenylsulfonyl)pyrazol-4-yl moiety can be introduced into other molecules with high regioselectivity via coupling reactions. This allows for the precise placement of this functional group within a larger molecular framework, which is essential for applications in medicinal chemistry and materials science. nih.govrsc.org

Utilization in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and saving time and resources. nih.govbohrium.com The development of novel MCRs is a vibrant area of research in organic chemistry.

While the direct participation of this compound in well-established cascade or multicomponent reactions is not prominently featured in the literature, the pyrazole scaffold itself is a common target for such synthetic approaches. Numerous MCRs have been developed for the synthesis of polysubstituted pyrazoles. nih.govpreprints.org

The potential for incorporating this compound into MCRs is an area ripe for exploration. For instance, it could potentially be used in Petasis-type reactions or other multicomponent processes that involve boronic acids as key reactants. mdpi.com The development of such reactions would provide rapid access to novel and complex molecules containing the 1-(phenylsulfonyl)pyrazol-4-yl motif.

Synthesis of Advanced Synthetic Intermediates and Building Blocks

This compound serves as a valuable building block for the synthesis of more complex molecules that can be used as advanced synthetic intermediates in various fields, particularly in medicinal chemistry. researchgate.netnih.govresearchgate.netdntb.gov.uarsc.org The pyrazole nucleus is a well-known "privileged scaffold" in drug discovery, appearing in a wide range of biologically active compounds. researchgate.net

The phenylsulfonyl group in this compound can act as a bioisostere for other functional groups or contribute to the binding of the molecule to its biological target. The sulfonamide linkage is a common feature in many approved drugs. nih.gov

Research Applications in Bioactive Compound Discovery and Development

Design and Synthesis of Pyrazole-Containing Pharmacophores and Scaffolds

The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. frontiersin.orgnih.govnih.gov This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, can engage in various interactions with biological targets like enzymes and receptors. mdpi.com The synthesis of pyrazole derivatives is a cornerstone of drug discovery, with common methods including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net

1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid is particularly useful in this context as a key intermediate. The boronic acid group is a versatile functional handle for Suzuki-Miyaura cross-coupling reactions, which are pivotal for creating biaryl compounds by forming carbon-carbon bonds. nih.gov This allows for the efficient introduction of the pyrazole scaffold into larger, more complex molecules. For instance, researchers have designed and synthesized series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines as part of scaffold-hopping strategies to discover new bioactive agents. nih.govmdpi.com The synthesis of such scaffolds often involves multi-step sequences where the pyrazolylboronic acid or a related precursor is a critical component for late-stage functionalization, enabling the creation of diverse chemical libraries for biological screening. nih.govrsc.org

Utility in the Development of Enzyme Inhibitors (e.g., Kinase Inhibitors)

The pyrazole scaffold is a key feature in numerous enzyme inhibitors, particularly protein kinase inhibitors, which are crucial in targeted cancer therapies. frontiersin.org Its ability to form hydrogen bonds and other interactions within the ATP-binding site of kinases makes it an ideal foundation for inhibitor design. frontiersin.org Derivatives of this compound are utilized to construct potent inhibitors targeting various kinases.

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine protein kinase that plays a critical role in regulating the cell cycle, making it a significant target for the development of new cancer treatments. Several potent and selective CDK2 inhibitors are based on the pyrazole scaffold. In the quest for novel CDK2 inhibitors, researchers have synthesized series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines. These compounds were developed from a lead compound, 3-((5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide, through bioisosteric replacement strategies where the pyrazole moiety was introduced.

This research led to the discovery of highly potent inhibitors. For example, compound 15 (from the cited study) demonstrated exceptional CDK2 inhibitory activity with a Kᵢ value of 0.005 µM. This compound also showed significant antiproliferative activity across a panel of 13 cancer cell lines. Further studies with other pyrazole derivatives identified compounds with IC₅₀ values in the low micromolar to nanomolar range against CDK2/cyclin A2. These findings underscore the importance of the pyrazole scaffold, accessible through reagents like this compound, in generating potent and selective enzyme inhibitors for therapeutic development.

Table 1: CDK2 Inhibitory Activity of Selected Pyrazole Derivatives This table is based on data from cited research articles and is for informational purposes only.

| Compound ID (from source) | Structure Description | CDK2 Kᵢ (µM) | CDK2 IC₅₀ (µM) |

|---|---|---|---|

| 14 | 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | 0.007 | - |

| 15 | 4-(1-methyl-1H-pyrazol-4-yl)-N-(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | 0.005 | - |

| 4 | Novel pyrazole derivative | - | 3.82 |

| 7d | Novel pyrazole derivative | - | 1.47 |

| 9 | Novel pyrazole derivative | - | 0.96 |

Exploration in Antiviral Agent Research (Pre-clinical studies)

Derivatives synthesized from 1-(phenylsulfonyl)-1H-pyrazole precursors have been evaluated for their potential as antiviral agents. In one preclinical study, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were designed and tested for activity against a broad panel of DNA and RNA viruses. nih.govmdpi.com

The research found that many of these compounds interfered with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) at micromolar concentrations, showing improved potency and selectivity compared to reference inhibitors like ribavirin. nih.govmdpi.com Structure-activity relationship (SAR) studies revealed that modifications to the phenylsulfonyl group could dramatically alter antiviral specificity. For instance, adding a p-methoxy substituent to the phenylsulfonyl ring eliminated anti-RSV activity but conferred activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C Virus. nih.govmdpi.com Compound 7e from this series was particularly effective against YFV, with time-of-addition experiments suggesting it acts on the early stages of the viral replication cycle. nih.gov These studies highlight the utility of the 1-(phenylsulfonyl)-1H-pyrazole scaffold in the discovery of new antiviral leads. nih.govmdpi.com

Table 2: Antiviral Activity of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline Derivatives This table presents selected data from a preclinical study. EC₅₀ is the concentration for 50% of maximal effect. CC₅₀ is the cytotoxic concentration for 50% of cells.

| Virus | Compound ID (from source) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |

|---|---|---|---|---|

| YFV | 7e nih.gov | 4.3 | >100 | >23 |

| RSV | 7a nih.gov | 6.4 | >100 | >16 |

| BVDV | 8a nih.gov | 5.4 | >100 | >19 |

| BVDV | 8f nih.gov | 5.2 | >100 | >19 |

Contribution to Anticancer Agent Research (Pre-clinical studies)

The pyrazole scaffold is a cornerstone in the development of modern anticancer agents, featuring prominently in numerous kinase inhibitors. nih.govrsc.org The utility of this compound derivatives in this field is closely linked to their role as enzyme inhibitors, particularly against kinases like CDK2 that are overactive in many cancers.

Preclinical studies have demonstrated that pyrazole-based CDK2 inhibitors exhibit potent antiproliferative activity against a range of human cancer cell lines. For example, compound 15 , a potent CDK2 inhibitor derived from a pyrazole scaffold, displayed sub-micromolar GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values against 13 cancer cell lines, including ovarian, colon, and lung cancer. Mechanistic studies in ovarian cancer cells confirmed that this compound arrested the cell cycle and induced apoptosis (programmed cell death). Other research has identified pyrazole derivatives with significant growth inhibition against breast cancer (MCF-7), non-small cell lung cancer (A549), and colon cancer (HCT-116) cell lines. rsc.org These findings validate the 1-(phenylsulfonyl)-1H-pyrazole framework as a valuable starting point for the design of novel anticancer drug candidates. rsc.org

Application in Bioisosteric Replacement Strategies for Lead Optimization

Bioisosteric replacement is a key strategy in medicinal chemistry used to improve the potency, selectivity, or pharmacokinetic properties of a lead compound by replacing one functional group with another that has similar physical or chemical properties. The pyrazole ring is often used as a bioisostere for other aromatic or functional groups.

A notable application involving a pyrazole-based strategy was in the optimization of CDK2 inhibitors. Researchers took a lead compound containing a phenylsulfonamide moiety and applied a bioisosteric replacement strategy, substituting the phenylsulfonamide with various pyrazole derivatives. This strategic modification led to the discovery of a new chemical class of CDK2 inhibitors—N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines—with significantly enhanced potency and selectivity. This successful application demonstrates how the pyrazole scaffold, which can be introduced using reagents like this compound, is a powerful tool for lead optimization in drug discovery programs.

Development of Advanced Probes for Biological Studies

While this compound is primarily used as a synthetic intermediate for therapeutic agents, its core structural components—the pyrazole ring and the boronic acid group—are both well-established motifs in the design of advanced probes for biological studies. mdpi.com Fluorescent probes are indispensable tools for real-time imaging of biological molecules and processes in living cells.

The pyrazole scaffold is valued in probe design for its synthetic versatility and biocompatibility. Pyrazole derivatives have been successfully converted into fluorescent probes for sensing metal ions and for bioimaging applications, including the in vivo detection of proteins like c-Met that are overexpressed in tumors. The boronic acid moiety is also a critical functional group in probe development. As a Lewis acid, it can reversibly bind to diols, a structure found in many biological molecules like carbohydrates. This property has been exploited to create fluorescent sensors for glucose, reactive oxygen species, and other important biological analytes. mdpi.com Therefore, while specific probes based directly on this compound are not widely reported, its constituent parts provide a strong rationale for its potential application in the future development of novel chemical probes for biological research.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Regioselectivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For compounds analogous to 1-(Phenylsulfonyl)-1H-pyrazol-4-ylboronic acid, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to elucidate reaction mechanisms, predict regioselectivity, and understand molecular properties. semanticscholar.orgresearchgate.net

Theoretical studies on related pyrazole (B372694) derivatives have been used to:

Optimize Molecular Geometry: Determining the most stable three-dimensional conformation, including crucial bond lengths and angles of the pyrazole ring, the sulfonyl group, and the boronic acid moiety.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. researchgate.net For this compound, the electron-withdrawing phenylsulfonyl group is expected to lower the energy of both orbitals and influence the molecule's electrophilic/nucleophilic character.

Predict Reaction Pathways: DFT can model the transition states of reactions involving the boronic acid group, such as the Suzuki-Miyaura coupling, providing insights into the reaction's energy barriers and preferred mechanistic pathways.

Table 1: Representative DFT-Calculated Parameters for a Pyrazole Derivative Core Structure Note: This table is illustrative, based on data for similar pyrazole compounds, to show the type of information generated from DFT calculations.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ~4-5 eV | Indicates high kinetic stability and low reactivity. |

| Dipole Moment (μ) | ~2-3 Debye | Reflects the molecule's overall polarity. |

| N1-N2 Bond Length | ~1.34 Å | Characteristic of the pyrazole ring structure. researchgate.net |

| C-B Bond Length | ~1.56 Å | Key parameter for the boronic acid functional group. |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpbs.com Pyrazole derivatives are frequently investigated as inhibitors of various enzymes, particularly protein kinases. nih.gov While specific docking studies for this compound are not documented, its structural motifs suggest it could be designed as a ligand for various biological targets.

A typical molecular docking study for such a compound would involve:

Target Selection: Identifying a protein target, such as a kinase or enzyme, where the pyrazole scaffold is known to bind.

In Silico Docking: Using software like AutoDock or GOLD, the compound would be placed into the active site of the protein to predict its binding conformation and affinity. ijpbs.comnih.gov

Binding Energy Calculation: The software calculates a score, typically in kcal/mol, which estimates the binding free energy. A lower score indicates a more favorable interaction.

Interaction Analysis: The predicted complex is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's active site. nih.gov The boronic acid group, for instance, can act as a hydrogen bond donor and acceptor or form covalent bonds with serine residues in an active site. nih.gov

Table 2: Hypothetical Docking Results for a Pyrazole-Based Inhibitor Note: This table illustrates typical results from a molecular docking simulation.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Protein Kinase (e.g., VEGFR-2) | -9.5 | Glu885, Cys919, Asp1046 | Hydrogen Bonding, Hydrophobic |

| Carbonic Anhydrase | -8.2 | His94, Thr199, Thr200 | Hydrogen Bonding, Metal Coordination |

Prediction of Reactivity and Stability Profiles

The reactivity and stability of this compound are dictated by its functional groups.

Reactivity: The C-B bond of the boronic acid is the primary site of reactivity, making the compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions for forming new carbon-carbon bonds. The strongly electron-withdrawing nature of the N-phenylsulfonyl group significantly modulates the electronic properties of the pyrazole ring and the nucleophilicity of the boronic acid, which can influence reaction rates and yields.

Stability: Boronic acids are known to be susceptible to oxidation, particularly under physiological conditions, which can limit their application in biological contexts. nih.gov However, it has been shown that diminishing the electron density on the boron atom can enhance oxidative stability. nih.gov Computational analyses suggest that electron-withdrawing substituents, like the phenylsulfonyl group, could potentially increase the compound's stability against oxidative degradation by destabilizing the transition state of the oxidation reaction. nih.gov Furthermore, like many boronic acids, it is prone to dehydration to form boroxine (B1236090) anhydrides upon storage.

Spectroscopic and Structural Elucidation in Research Contexts

The structural characterization of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for confirming the structure of newly synthesized pyrazole derivatives. nih.govresearchgate.net

¹H NMR: Would show characteristic signals for the protons on the pyrazole ring (typically in the δ 7.5-8.5 ppm range) and the phenylsulfonyl group (δ 7.5-8.0 ppm).

¹³C NMR: Would confirm the carbon skeleton of the molecule.

¹¹B NMR: A broad signal characteristic of sp²-hybridized boron in boronic acids would be expected.

IR Spectroscopy: Would display characteristic absorption bands for the O-H stretch of the boronic acid (a broad band around 3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and the S=O stretches of the sulfonyl group (around 1350 and 1170 cm⁻¹). nih.gov

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, providing accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state. semanticscholar.orgrsc.org While a crystal structure for this compound itself is not reported in the surveyed literature, analysis of related pyrazole derivatives and boronic acid complexes provides a clear framework for what would be expected. rsc.orgnih.govresearchgate.net

An X-ray crystallographic analysis would reveal:

The planarity of the pyrazole ring.

The geometry around the sulfur atom of the sulfonyl group.

The precise B-O and C-B bond lengths of the boronic acid moiety.

Intermolecular interactions, such as hydrogen bonding involving the boronic acid's hydroxyl groups, which dictate the crystal packing.

Table 3: Typical Crystallographic Data for a Substituted Pyrazole Moiety Note: This data is representative of values found in crystal structures of similar compounds.

| Parameter | Crystal System | Space Group | Key Bond Length (N1-N2) | Key Bond Angle (C-S-C) |

|---|---|---|---|---|

| Example Pyrazole Derivative | Monoclinic | P2₁/c | 1.354 Å | 105.2° |

Emerging Research Directions and Prospects

Applications in Materials Science and Engineering

The unique structural and electronic properties of pyrazolylboronic acids, including 1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid, make them valuable building blocks in the design and synthesis of advanced materials. Their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex polymeric and nanomaterial architectures. chemimpex.com

Research is actively exploring the incorporation of these boronic acid derivatives into polymers to create materials with tailored optical, electronic, and thermal properties. For instance, the pyrazole (B372694) moiety can influence the photophysical characteristics of materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. chemimpex.comchemimpex.com The phenylsulfonyl group, with its electron-withdrawing nature, can further modulate these properties.

In the realm of nanotechnology, pyrazolylboronic acids are being investigated for the functionalization of nanoparticles, leading to hybrid materials with enhanced stability and reactivity. These functionalized nanomaterials have potential applications in catalysis, drug delivery, and diagnostics. The boronic acid group can also facilitate the assembly of materials with dynamic covalent bonds, leading to the development of self-healing polymers and responsive hydrogels. evitachem.com

Table 1: Potential Applications of Pyrazolylboronic Acids in Materials Science

| Application Area | Specific Use | Key Feature of Pyrazolylboronic Acid |

| Polymers | Organic Light-Emitting Diodes (OLEDs) | Tunable photophysical properties |

| Chemical Sensors | Selective binding to analytes | |

| Self-Healing Materials | Dynamic covalent bonding with diols | |

| Nanomaterials | Functionalized Nanoparticles | Enhanced stability and reactivity |

| Catalysis | Active catalytic sites | |

| Drug Delivery | Bioconjugation capabilities | |

| Coatings | Anti-corrosion Coatings | Formation of protective layers |

Development of Novel Catalytic Systems Utilizing Boronic Acids

Boronic acids are increasingly recognized not just as reagents but as catalysts in their own right. rsc.orgresearchgate.net The Lewis acidic nature of the boron atom allows it to activate various functional groups, facilitating a range of organic transformations. Research is underway to develop novel catalytic systems based on this compound and related structures.

These compounds can act as bifunctional catalysts, where the pyrazole ring and the boronic acid moiety work in concert to promote reactions. For example, they can catalyze direct amide formation, a fundamental transformation in organic synthesis. nih.gov The development of such catalysts is a significant step towards more efficient and environmentally friendly chemical processes.

Furthermore, pyrazolylboronic acids can be immobilized on solid supports to create heterogeneous catalysts. These supported catalysts offer advantages such as ease of separation from the reaction mixture and the potential for recycling, which are key principles of green chemistry. frontiersin.org The synthesis of pyranopyrazoles, a class of biologically active compounds, has been shown to be effectively catalyzed by systems that could incorporate pyrazolylboronic acid functionalities. frontiersin.org

Green Chemistry Approaches in the Synthesis and Application of Pyrazolylboronic Acids

The principles of green chemistry are increasingly influencing the design of synthetic routes. For pyrazolylboronic acids, this translates to the development of more sustainable and environmentally benign methods for their synthesis and application. One promising area is the use of alternative solvents and catalysts.

Recent studies have demonstrated the synthesis of pyrazole derivatives using deep eutectic solvents (DESs), which are biodegradable and have low toxicity. frontiersin.org For instance, a K2CO3/glycerol system has been successfully employed for the synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, showcasing a greener alternative to traditional volatile organic solvents. frontiersin.org

Moreover, the development of catalytic systems that operate under milder conditions and with higher atom economy is a key focus. The use of sonophotocatalysis, which combines ultrasound and visible light, has been explored for the C-H arylation of pyrazoles using an inexpensive copper catalyst, reducing the reliance on precious metals like palladium. mdpi.com Such methodologies contribute to making the synthesis of compounds like this compound and their subsequent applications more sustainable.

Table 2: Green Chemistry Strategies for Pyrazolylboronic Acids

| Green Chemistry Principle | Application in Pyrazolylboronic Acid Chemistry | Example |

| Safer Solvents and Auxiliaries | Use of deep eutectic solvents (DESs) | K2CO3/glycerol for pyrazole synthesis frontiersin.org |

| Catalysis | Development of reusable heterogeneous catalysts | Immobilized pyrazolylboronic acids |

| Use of earth-abundant metal catalysts | Copper-catalyzed C-H arylation mdpi.com | |

| Energy Efficiency | Use of alternative energy sources | Sonophotocatalysis mdpi.com |

| Atom Economy | Designing reactions with high atom efficiency | Direct C-H functionalization |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and enhanced scalability. nih.govnih.gov The synthesis of pyrazole derivatives is well-suited for flow chemistry, and researchers are actively developing continuous processes for their production. galchimia.commdpi.com

Flow reactors can facilitate reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. allfordrugs.com For the synthesis of this compound, a multi-step flow process could be envisioned, telescoping several reaction steps to reduce manual handling and purification. nih.gov

Furthermore, the integration of flow chemistry with automated synthesis platforms is a rapidly advancing field. chemrxiv.orgresearchgate.netsynplechem.com These platforms can accelerate the discovery and optimization of new molecules by systematically varying reaction parameters and building blocks. synplechem.comyoutube.com The use of pre-packed reagent cartridges and robotic systems can enable the rapid synthesis of libraries of pyrazolylboronic acid derivatives for screening in drug discovery and materials science applications. synplechem.comyoutube.com

Supramolecular Chemistry and Molecular Recognition Studies

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their application in supramolecular chemistry and molecular recognition. nih.govnih.gov This interaction is being exploited to create sophisticated sensors, self-assembling systems, and drug delivery vehicles. nih.govresearchgate.net

This compound can be incorporated into molecular receptors designed to selectively bind with specific carbohydrates or other biologically important diol-containing molecules. researchgate.net The pyrazole and phenylsulfonyl groups can be modified to fine-tune the binding affinity and selectivity of these receptors. researchgate.net

These molecular recognition capabilities are particularly relevant in the development of diagnostic tools for diseases associated with altered glycosylation patterns, such as cancer. japsonline.com Furthermore, the reversible nature of the boronate ester bond allows for the design of stimuli-responsive materials that can release a payload, such as a drug, in response to a specific trigger, like a change in pH or the presence of a target molecule. nih.gov

Table 3: Research in Supramolecular Chemistry with Pyrazolylboronic Acids

| Area of Study | Focus | Potential Outcome |

| Chemical Sensors | Detection of saccharides and other diols | Diagnostic tools for diseases researchgate.net |

| Self-Assembly | Formation of complex supramolecular structures | Novel materials with ordered architectures |

| Drug Delivery | Stimuli-responsive release of therapeutic agents | Targeted and controlled drug delivery systems nih.gov |

| Bioconjugation | Linking biomolecules for therapeutic or diagnostic purposes | Enhanced efficacy of treatments chemimpex.com |

Advanced Analytical Techniques for In Situ Reaction Monitoring

The optimization of chemical reactions, particularly in flow chemistry, relies on the ability to monitor reaction progress in real-time. Advanced analytical techniques are being integrated into synthesis platforms to provide in situ monitoring of key reaction parameters.

For the synthesis of this compound, techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be coupled with flow reactors to track the consumption of starting materials and the formation of products. This real-time data allows for rapid process optimization and ensures consistent product quality.

The development of miniaturized and more sensitive analytical probes is an active area of research that will further enhance the capabilities of in situ reaction monitoring. This will be crucial for the fine-tuning of complex multi-step syntheses and for ensuring the purity of the final pyrazolylboronic acid product.

Q & A

Q. What are the recommended synthetic routes for 1-(phenylsulfonyl)-1H-pyrazol-4-ylboronic acid, and how can purity be optimized?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of pyrazole precursors. A general procedure involves refluxing intermediates (e.g., halogenated pyrazole derivatives) with boronic acid pinacol esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like toluene/water . Purification often employs recrystallization from methanol or column chromatography. Purity ≥95% is achievable using these methods, as noted in synthetic protocols for analogous boronic acids .

Q. How should researchers characterize this compound, and what analytical techniques are critical?

Key characterization methods include:

- NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm boronic acid functionality and sulfonyl group integration .

- X-ray crystallography (using SHELX programs) for structural elucidation, particularly to resolve steric effects from the phenylsulfonyl group .

- Melting point analysis (mp 129–132°C) to verify consistency with literature values .

Q. What are the primary applications of this boronic acid in organic synthesis?

It serves as a key building block in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl systems, particularly in pharmaceutical intermediates. For example, it has been used to synthesize pyrazole-containing antimicrobial agents by coupling with halogenated aromatic partners .

Advanced Research Questions

Q. How can researchers address low coupling efficiency in Suzuki reactions involving this boronic acid?

Low yields may arise from steric hindrance from the phenylsulfonyl group or boronic acid instability. Strategies include:

- Optimizing reaction conditions : Use of bulky ligands (e.g., SPhos) or additives like LiCl to stabilize the palladium catalyst .

- Protecting the boronic acid : Employ pinacol ester derivatives to prevent protodeboronation under basic conditions .

- Microwave-assisted synthesis : Reduces reaction time and improves efficiency, as demonstrated in similar pyrazole-boronic acid systems .

Q. How does the sulfonyl group influence the compound’s stability, and what storage conditions are recommended?

The phenylsulfonyl group enhances thermal stability but may promote hydrolysis under acidic or aqueous conditions. Storage recommendations:

Q. What contradictions exist in reported catalytic systems for its use in cross-coupling, and how can they be resolved?

Some studies report high yields with Pd(OAc)₂ and SPhos , while others favor PdCl₂(dppf) with AsPh₃ . These discrepancies may arise from substrate-specific steric/electronic effects. Researchers should:

Q. How can researchers mitigate byproduct formation during its use in multistep syntheses?

Common byproducts include protodeboronated pyrazole derivatives or sulfone-oxidized species. Mitigation strategies:

Q. What computational tools are available to model its reactivity in drug design?

Molecular docking (e.g., AutoDock Vina) can predict binding interactions in target proteins, while Gaussian or ORCA software can calculate electronic properties (e.g., Fukui indices) to identify reactive sites for functionalization .

Methodological Challenges and Solutions

Q. How should researchers handle discrepancies in melting point data across studies?

Variations in mp (e.g., 129–132°C vs. 111–112°C for related compounds) may stem from polymorphic forms or impurities. Solutions:

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Reproduce purification steps from literature (e.g., recrystallization from methanol) .

Q. What strategies improve reproducibility in catalytic applications of this compound?

- Standardize catalyst preactivation : Pre-stir Pd catalysts with ligands for 10–15 minutes before adding substrates.

- Control moisture levels : Use molecular sieves in reaction mixtures to prevent boronic acid hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|